molecular formula C16H15N3O5 B3020567 5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile CAS No. 876687-21-7

5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile

Cat. No.: B3020567
CAS No.: 876687-21-7
M. Wt: 329.312
InChI Key: WDHVNWAIOIMCLU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: 5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile (CAS: 876687-21-7) is a nitro-substituted benzonitrile derivative featuring a 3,4,5-trimethoxyphenylamino group. Its molecular formula is C₁₆H₁₅N₃O₅, with a molecular weight of 329.32 g/mol . The compound is synthesized via optimized methods involving coupling reactions between nitrobenzonitrile intermediates and substituted anilines, as inferred from analogous syntheses of triazole derivatives with methoxyphenyl groups . It is available at 95% purity, stored at +4°C, and categorized under building blocks for chemical research .

Properties

IUPAC Name

5-nitro-2-(3,4,5-trimethoxyanilino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-22-14-7-11(8-15(23-2)16(14)24-3)18-13-5-4-12(19(20)21)6-10(13)9-17/h4-8,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHVNWAIOIMCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

Scientific Research Applications

5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and methoxy groups. These interactions can lead to changes in the activity of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substituent variations, physicochemical properties, and biological activities.

Substituent Variations and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity/Solubility
5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile C₁₆H₁₅N₃O₅ 329.32 876687-21-7 3,4,5-Trimethoxyphenylamino, nitro 95% purity
3-Nitro-5-(trifluoromethyl)benzonitrile C₈H₃F₃N₂O₂ 216.11 20566-80-7 Trifluoromethyl, nitro >95% purity
5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile C₁₃H₁₄N₃O₃ 271.25 112158-56-2 Tetrahydrofuran-methylamino, nitro 95% purity
2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile C₁₆H₁₅N₃O₃ 297.31 N/A 4-Methoxyphenylethylamino, nitro 95% purity

Key Observations :

  • Solubility Challenges : Methoxy-rich compounds (e.g., 3,4,5-trimethoxyphenyl) may face solubility issues akin to combretastatin A-4 derivatives, necessitating prodrug strategies (e.g., phosphate salts) for biomedical applications .
Herbicidal Activity:
  • This suggests that the trimethoxyphenyl group may target dicotyledonous plants specifically.
Anticancer Potential:
  • The 3,4,5-trimethoxyphenyl moiety is a hallmark of tubulin polymerization inhibitors like combretastatin A-4. Derivatives of this class disrupt microtubule dynamics, inducing apoptosis in cancer cells .

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